N-(2,4-Dinitrophenyl)-L-serine
Overview
Description
N-(2,4-Dinitrophenyl)-L-serine is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-serine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-serine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitrophenylhydrazine+L-serine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-L-serine undergoes various chemical reactions, including:
Nucleophilic substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and dinitrophenyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, and the reaction is typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used under mild conditions.
Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted dinitrophenyl derivatives.
Reduction: Amino derivatives of the compound.
Hydrolysis: L-serine and dinitrophenyl derivatives.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-L-serine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organic compounds and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
N-(2,4-Dinitrophenyl)-L-serine can be compared with other dinitrophenyl derivatives, such as:
- N-(2,4-Dinitrophenyl)glycine
- N-(2,4-Dinitrophenyl)alanine
- N-(2,4-Dinitrophenyl)valine
These compounds share similar chemical properties but differ in their amino acid components, which can influence their reactivity and applications. This compound is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions.
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQZBOCQYMVLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-30-5, 1655-64-7 | |
Record name | N-(2,4-Dinitrophenyl)serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10547-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serine, N-(2,4-dinitrophenyl)-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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